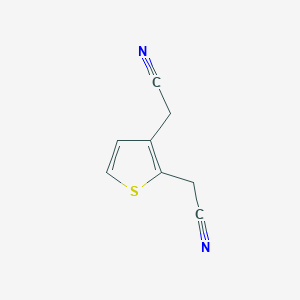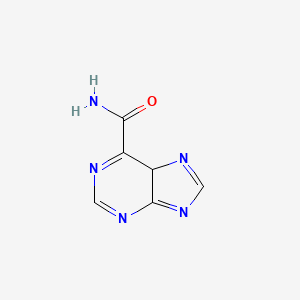
5-Methyl-1H-indole-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1H-indole-1-carbonitrile is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a methyl group at the 5-position and a cyano group at the 1-position of the indole ring, making it an important intermediate in organic synthesis and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-indole-1-carbonitrile can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . Another method includes the reaction of 5-methylindole with cyanogen bromide under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product .
化学反応の分析
Types of Reactions
5-Methyl-1H-indole-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: 5-Methyl-1H-indole-1-amine.
Substitution: Various substituted indole derivatives depending on the reagent used.
科学的研究の応用
5-Methyl-1H-indole-1-carbonitrile has diverse applications in scientific research:
作用機序
The mechanism of action of 5-Methyl-1H-indole-1-carbonitrile involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For instance, it can inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The cyano group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity .
類似化合物との比較
Similar Compounds
5-Cyanoindole: Similar structure but lacks the methyl group at the 5-position.
1-Methyl-1H-indole-5-carbonitrile: Similar but with a methyl group at the 1-position instead of the 5-position.
Indole-5-carbonitrile: Lacks the methyl group entirely.
Uniqueness
5-Methyl-1H-indole-1-carbonitrile is unique due to the presence of both a methyl group and a cyano group on the indole ring. This combination enhances its reactivity and binding properties, making it a valuable intermediate in organic synthesis and drug development .
特性
分子式 |
C10H8N2 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC名 |
5-methylindole-1-carbonitrile |
InChI |
InChI=1S/C10H8N2/c1-8-2-3-10-9(6-8)4-5-12(10)7-11/h2-6H,1H3 |
InChIキー |
UZJARPWZAUQIEA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2H-Pyrrolo[3,2-F]benzoxazole](/img/structure/B11920432.png)
![7-Fluoroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11920444.png)
![(1S,6S)-Spiro[4.4]nonane-1,6-diamine](/img/structure/B11920445.png)

![(1R,6R)-Spiro[4.4]nonane-1,6-diamine](/img/structure/B11920468.png)

![6'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B11920473.png)


![7-methyl-1H,2H,3H-pyrido[3,4-b][1,4]oxazine](/img/structure/B11920494.png)



